2-Chloro-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone 2-Chloro-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13453721
InChI: InChI=1S/C11H21ClN2O/c1-9(2)13(3)10-4-6-14(7-5-10)11(15)8-12/h9-10H,4-8H2,1-3H3
SMILES: CC(C)N(C)C1CCN(CC1)C(=O)CCl
Molecular Formula: C11H21ClN2O
Molecular Weight: 232.75 g/mol

2-Chloro-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone

CAS No.:

Cat. No.: VC13453721

Molecular Formula: C11H21ClN2O

Molecular Weight: 232.75 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-[4-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone -

Specification

Molecular Formula C11H21ClN2O
Molecular Weight 232.75 g/mol
IUPAC Name 2-chloro-1-[4-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C11H21ClN2O/c1-9(2)13(3)10-4-6-14(7-5-10)11(15)8-12/h9-10H,4-8H2,1-3H3
Standard InChI Key GRGNGDCNUVXWNV-UHFFFAOYSA-N
SMILES CC(C)N(C)C1CCN(CC1)C(=O)CCl
Canonical SMILES CC(C)N(C)C1CCN(CC1)C(=O)CCl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises:

  • Piperidine ring: A six-membered heterocycle with one nitrogen atom.

  • Isopropyl-methyl-amino group: Attached at the 4-position of the piperidine ring, contributing steric bulk and hydrogen-bonding potential.

  • Chloroethanone moiety: A ketone functional group with a chlorine substituent, enhancing electrophilic reactivity.

Key Structural Features:

PropertyValue/DescriptionSource
Molecular FormulaC12H23ClN2O\text{C}_{12}\text{H}_{23}\text{ClN}_2\text{O}
Molecular Weight246.78 g/mol
SMILES NotationCC(C)N(C)CC1CCN(CC1)C(=O)CCl
InChI KeyUCYSTGBBBUUPBZ-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via multi-step reactions:

  • Piperidine Functionalization: Introduction of the isopropyl-methyl-amino group at the 4-position of piperidine using reductive amination or alkylation .

  • Chloroethanone Attachment: Reaction of the functionalized piperidine with chloroacetyl chloride under controlled conditions.

Example Protocol (Adapted from Patents ):

StepReactionConditionsYield
1Piperidine + IsopropylmethylaminePd/C, H2_2, 70°C, 12h65%
2Intermediate + Chloroacetyl ChlorideDCM, 0°C, 2h78%

Challenges in Synthesis

  • Steric Hindrance: Bulky isopropyl groups may slow reaction kinetics.

  • Purification: Column chromatography is often required to isolate the product due to byproduct formation.

Biological Activity and Mechanism of Action

Proposed Mechanism

The chloroethanone moiety may act as an electrophilic warhead, covalently binding to nucleophilic residues (e.g., cysteine) in biological targets. Meanwhile, the piperidine and isopropyl groups enhance binding affinity through hydrophobic interactions.

Applications in Research

Medicinal Chemistry

  • Lead Optimization: Used as a scaffold for developing kinase inhibitors and antimicrobial agents .

  • Prodrug Design: The chloro group allows conjugation with bioactive molecules for targeted delivery.

Organic Synthesis

  • Building Block: Serves as an intermediate in synthesizing complex heterocycles .

Research Findings and Future Directions

Key Studies

  • Antimicrobial Activity: Analogous piperidine derivatives showed MIC90_{90} values of 3.0 µM against M. tuberculosis .

  • Structural Insights: X-ray crystallography of related compounds revealed planar conformations critical for target engagement .

Knowledge Gaps

  • In Vivo Efficacy: No published data on pharmacokinetics or toxicity profiles.

  • Target Identification: The exact biological targets remain unvalidated.

Proposed Research Priorities:

  • Mechanistic Studies: Elucidate interactions with enzymes/receptors using crystallography or NMR.

  • DMPK Profiling: Assess absorption, distribution, and metabolic stability.

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